Home > Products > Screening Compounds P18774 > N,N-di-sec-butyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
N,N-di-sec-butyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide -

N,N-di-sec-butyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Catalog Number: EVT-4494807
CAS Number:
Molecular Formula: C13H22IN3O
Molecular Weight: 363.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)pyrazolo[4,3-c]pyridin-4(5H)-one (Nucleoside Analog)

    Compound Description: This compound is a nucleoside analog, incorporating a pyrazolo[4,3-c]pyridin-4(5H)-one moiety linked to a 2-deoxyribose sugar. Nucleosides are fundamental building blocks of DNA and RNA, and their analogs often exhibit biological activity, including potential antiviral or anticancer properties. []

    Relevance: While this compound differs significantly in overall structure from N,N-di-sec-butyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, both share a core pyrazole ring. This structural similarity suggests a potential starting point for synthetic modifications or exploration of structure-activity relationships. The presence of the sugar moiety in the nucleoside analog highlights the possibility of attaching various substituents to the pyrazole ring, potentially influencing its biological activity. []

(3,5-Di-tert-butylpyrazol-1-yl)(3,5-dimethylpyrazol-1-yl)acetic acid (bpaHtBu2,Me2) (Heteroscorpionate Ligand)

    Compound Description: This compound is a heteroscorpionate ligand, meaning it possesses multiple nitrogen and oxygen donor atoms capable of coordinating to metal ions. Such ligands are valuable in organometallic chemistry for creating complexes with diverse structures and reactivities. []

    Relevance: This ligand, while distinct in its overall structure from N,N-di-sec-butyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, features two linked pyrazole units, emphasizing the versatility of this heterocycle in building more complex molecules. This connection suggests a potential avenue for synthesizing compounds containing multiple substituted pyrazole rings, potentially leading to novel properties and applications. Although this ligand focuses on metal coordination, it underscores the potential of pyrazole-containing compounds in diverse chemical environments. []

N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor) (CFTR Potentiator)

    Compound Description: Ivacaftor is a drug approved for the treatment of cystic fibrosis. It acts as a CFTR potentiator, improving the function of the mutated CFTR protein responsible for the disease. []

    Relevance: Although structurally distinct from N,N-di-sec-butyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, Ivacaftor's inclusion in this list stems from its presence in a study that investigated potentiators of the CFTR protein. This research focused on identifying compounds that do not interfere with the action of corrector molecules, which aim to improve the cellular processing of the mutated CFTR protein. [] While there's no direct structural connection, the research context indirectly links Ivacaftor and highlights the broader exploration of small molecules for therapeutic purposes.

3-(6-[([1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid (CFTR Corrector)

    Compound Description: This compound is an investigational CFTR corrector, aiming to improve the cellular processing of the mutated CFTR protein involved in cystic fibrosis. Correctors work in conjunction with potentiators like Ivacaftor to address the underlying cause of the disease. []

    Relevance: Although this CFTR corrector lacks direct structural similarity to N,N-di-sec-butyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, its inclusion arises from its investigation alongside Ivacaftor in the context of cystic fibrosis treatment. [] This study emphasizes the importance of understanding drug interactions, particularly the potential for one drug to negatively impact the efficacy of another. While there's no direct structural link, the shared therapeutic context indirectly connects these compounds.

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl) (CFTR Corrector)

    Compound Description: This compound is another investigational CFTR corrector, also studied for its potential in cystic fibrosis treatment alongside Ivacaftor. []

    Relevance: Similar to the previous CFTR corrector, this compound's relevance to N,N-di-sec-butyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is through its co-investigation with Ivacaftor in the context of cystic fibrosis. [] This research underscores the need for identifying drug combinations that work synergistically, rather than antagonistically, to maximize therapeutic benefit. The lack of direct structural similarity highlights the diverse range of chemical structures explored in drug development.

Properties

Product Name

N,N-di-sec-butyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

IUPAC Name

N,N-di(butan-2-yl)-4-iodo-2-methylpyrazole-3-carboxamide

Molecular Formula

C13H22IN3O

Molecular Weight

363.24 g/mol

InChI

InChI=1S/C13H22IN3O/c1-6-9(3)17(10(4)7-2)13(18)12-11(14)8-15-16(12)5/h8-10H,6-7H2,1-5H3

InChI Key

NUYCGCYIEQNXIK-UHFFFAOYSA-N

SMILES

CCC(C)N(C(C)CC)C(=O)C1=C(C=NN1C)I

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=C(C=NN1C)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.